5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone
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Overview
Description
Compounds like “5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They often have interesting biological activities and are frequently used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, often starting with a simple organic molecule and introducing functional groups in a stepwise manner . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, including spectroscopic methods, which can provide information about the types of reactions the compound can undergo and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through a variety of laboratory techniques. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Antimicrobial Activity
One significant application of compounds closely related to 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone is in antimicrobial activities. Research on 1,3,4,6-tetracarbonyl compounds, which involve similar chemical structures, has demonstrated that these compounds exhibit antimicrobial properties against standard strains of Staphylococcus aureus and Escherichia coli. This was observed in studies involving the synthesis and structural analysis of 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones, highlighting their potential in antimicrobial applications (Igidov et al., 1999).
Synthesis of β-Substituted Furans
The reaction of 2(5H)-furanone with the Vilsmeier-Haak-Arnold reagent and subsequent addition of concentrated aqueous HClO4 to the reaction mixture leads to the formation of β-substituted furans. This process involves the creation of complex molecular structures, such as 3-dimethylaminomethylene-5-formyl-2(3H)-furanone, showcasing the chemical versatility of furanones in synthesizing compounds with potential utility in various chemical industries (Krapivin et al., 1999).
Antifungal Activities
Furanone derivatives have been evaluated for their activities against common and emerging yeasts and molds, displaying broad-spectrum in vitro activity. Specifically, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones showed significant activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates, pointing towards their use as novel antifungal agents (Buchta et al., 2004).
Role in Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, involves compounds similar to this compound. A study on the role of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one in the Maillard reaction shed light on the thermal degradation pathways and the formation of flavor compounds, providing insight into the complex chemistry of food flavoring and the potential role of furanones in these processes (Kim & Baltes, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone” could include further studies to fully elucidate its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in fields such as medicinal chemistry .
properties
IUPAC Name |
5-(2,3-dichlorophenyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)14-8/h1-3,8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTROQXRSKLDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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